Ammonium p-hydroxybenzenesulphonate

Description

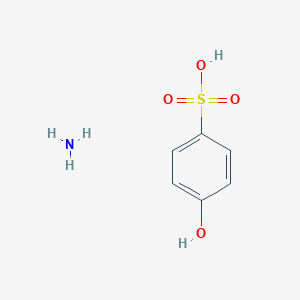

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUYHJMSEJPTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201403 | |

| Record name | Ammonium p-hydroxybenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-97-2 | |

| Record name | Benzenesulfonic acid, 4-hydroxy-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium p-phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium p-hydroxybenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium p-hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ammonium P Hydroxybenzenesulphonate

Established Synthetic Routes for Ammonium (B1175870) p-hydroxybenzenesulphonate

The synthesis of Ammonium p-hydroxybenzenesulphonate is primarily achieved through the formation of its precursor, p-hydroxybenzenesulfonic acid, followed by a neutralization reaction.

Derivatization from p-hydroxybenzenesulfonate Precursors

The most common and established route to obtaining the target compound begins with the synthesis of p-hydroxybenzenesulfonic acid (also known as 4-hydroxybenzenesulfonic acid). This precursor is typically prepared via the sulfonation of phenol (B47542). nih.govquora.com The reaction involves treating phenol with concentrated sulfuric acid. The regioselectivity of this sulfonation reaction is highly dependent on the temperature.

Low Temperature (around 288-298 K): Favors the formation of the ortho-isomer, o-hydroxybenzenesulfonic acid. doubtnut.com

High Temperature (around 373 K or 110 °C): Leads to the formation of the thermodynamically more stable para-isomer, p-hydroxybenzenesulfonic acid, as the major product. quora.comstackexchange.com This is the key precursor for the title compound.

A typical industrial-scale preparation involves heating phenol with 96% sulfuric acid. The reaction mixture is initially heated to 50 °C, with additional sulfuric acid added before the temperature is raised to 110 °C for several hours to ensure the formation of the para-isomer with a high yield of around 95%. nih.govchemicalbook.comchemicalbook.com During this process, water formed in the reaction is distilled off. nih.govchemicalbook.com

Once the p-hydroxybenzenesulfonic acid is synthesized, it is converted to its ammonium salt. This is achieved through a standard acid-base neutralization reaction where the acidic p-hydroxybenzenesulfonic acid is reacted with a suitable ammonium source, typically aqueous ammonia (B1221849) (ammonium hydroxide). The acidic proton from the sulfonic acid group (-SO₃H) is transferred to the ammonia molecule (NH₃), forming the ammonium cation (NH₄⁺) and the p-hydroxybenzenesulfonate anion. The resulting salt, this compound, can then be isolated from the solution. The final structure consists of the p-hydroxybenzenesulfonate anion and an ammonium cation linked by O-H---O and N-H---O hydrogen bonds. researchgate.net

| Parameter | Value | Notes | Reference |

| Starting Material | Phenol | nih.gov, chemicalbook.com | |

| Reagent | 96% Sulfuric Acid | nih.gov, chemicalbook.com | |

| Initial Temperature | 50 °C | Initial heating phase. | nih.gov, chemicalbook.com |

| Reaction Temperature | 110 °C | Main reaction phase to favor para-isomer. | nih.gov, chemicalbook.com |

| Reaction Time | 5-6 hours | At the main reaction temperature. | nih.gov, chemicalbook.com |

| Yield | ~95% | Of p-hydroxybenzenesulfonic acid. | nih.gov, chemicalbook.com |

| Neutralizing Agent | Ammonia/Ammonium Hydroxide | To form the final ammonium salt. |

Alternative Synthetic Strategies

While the direct sulfonation of phenol is the most prevalent method for generating the precursor, other strategies exist:

Hydrolysis of Halogenated Precursors: P-hydroxybenzenesulfonic acid can be prepared by the hydrolysis of p-chlorobenzenesulfonic acid or p-bromobenzenesulfonic acid. nih.gov

From Sulfonyl Chloride: Another synthetic route starts from 4-hydroxy-benzenesulfonyl chloride, which is converted to the corresponding sulfonic acid. chemicalbook.com

Phase Transfer Catalysis for Derivatives: A related synthetic strategy for preparing derivatives involves reacting the sodium salt of 4-hydroxybenzenesulfonic acid with acyl chlorides (like nonanoyl chloride) in the presence of a phase transfer catalyst, such as tetra-n-butylphosphonium chloride or Aliquat 336. google.com This process, conducted in a solvent like xylene, facilitates the reaction between the salt (solid phase) and the organic reactant (liquid phase) to form esters of the phenolic hydroxyl group. google.com While this method produces derivatives rather than the parent ammonium salt, it represents an important alternative strategy within the chemistry of p-hydroxybenzenesulfonates.

Mechanistic Investigations of Ammonium Salt Formation Reactions

The formation of this compound involves fundamental reaction mechanisms, primarily proton transfer. Related synthetic systems also provide insight into nucleophilic substitution pathways.

Nucleophilic Substitution Pathways in Related Systems

Nucleophilic substitution reactions are central to the synthesis of various derivatives of p-hydroxybenzenesulfonic acid and related ammonium salts. For instance, the alkylation of amines to form quaternary ammonium salts is a classic example of a sequential SN2 mechanism. mnstate.edu In this type of reaction, the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of a halide ion. mnstate.edu

In a more directly related system, the synthesis of esters from the sodium salt of 4-hydroxybenzenesulfonic acid and an acyl chloride in the presence of a phase transfer catalyst also relies on nucleophilic principles. google.com Here, the phenoxide ion (formed from the hydroxyl group of the hydroxybenzenesulfonate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a phase transfer catalyst is crucial for transporting the phenoxide anion across the phase boundary to react.

Proton Transfer Phenomena in Ammonium Salt Generation

The final and crucial step in the synthesis of this compound is a classic acid-base reaction, which is fundamentally a proton transfer event. mnstate.edu P-hydroxybenzenesulfonic acid is a strong acid due to the electron-withdrawing nature of the sulfonate group, which stabilizes the resulting conjugate base. Ammonia (NH₃) is a well-known base, possessing a lone pair of electrons on the nitrogen atom that can accept a proton.

The mechanism proceeds as follows:

The acidic proton of the sulfonic acid group (-SO₃H) on p-hydroxybenzenesulfonic acid is the most labile proton in the molecule.

The lone pair of electrons on the nitrogen atom of an ammonia molecule attacks this acidic proton.

A new nitrogen-hydrogen bond is formed, resulting in the creation of the ammonium cation (NH₄⁺).

The oxygen atom of the sulfonic acid group retains the electron pair from the O-H bond, becoming a negatively charged sulfonate anion (-SO₃⁻).

This irreversible proton transfer results in the formation of an ionic salt, this compound, composed of the ammonium cation and the p-hydroxybenzenesulfonate anion. researchgate.net This interaction is energetically favorable as it converts a strong acid and a moderately weak base into their much more stable conjugate base and conjugate acid, respectively. The stability of the final salt is further enhanced by strong electrostatic interactions and hydrogen bonding between the cation and anion. researchgate.net

Crystallographic and Supramolecular Architecture Analysis of Ammonium P Hydroxybenzenesulphonate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline materials. Through the analysis of diffraction patterns produced when a single crystal is exposed to an X-ray beam, a detailed three-dimensional model of the electron density, and thus the arrangement of atoms, can be constructed.

Determination of Crystal System and Space Group

A comprehensive single-crystal X-ray diffraction study of ammonium (B1175870) p-hydroxybenzenesulphonate, conducted at a temperature of 223 K, has provided precise details of its crystal structure. The analysis revealed that the compound crystallizes in the orthorhombic crystal system. This system is characterized by three unequal crystallographic axes that are mutually perpendicular.

Further refinement of the diffraction data established the space group as Pna2₁ . This notation indicates a primitive (P) unit cell with a diagonal (n) glide plane perpendicular to the b-axis, an axial (a) glide plane perpendicular to the c-axis, and a two-fold screw axis (2₁) parallel to the c-axis. The determination of the crystal system and space group is fundamental to understanding the symmetry and repeating pattern of the crystal lattice.

Table 1: Crystallographic Data for Ammonium p-hydroxybenzenesulphonate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Temperature (K) | 223 |

| R-factor | 0.031 |

| wR-factor | 0.085 |

| Data-to-parameter ratio | 12.3 |

Asymmetric Unit and Molecular Conformation

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. In the case of this compound, the asymmetric unit consists of one ammonium cation (NH₄⁺) and one p-hydroxybenzenesulphonate anion (HOC₆H₄SO₃⁻).

The p-hydroxybenzenesulphonate anion adopts a conformation where the hydroxyl and sulphonate groups are positioned at opposite ends of the benzene (B151609) ring. The geometry of the sulphonate group is tetrahedral around the sulfur atom, while the benzene ring maintains its characteristic planarity. The ammonium cation exists as a regular tetrahedron. The precise bond lengths and angles within these ions are determined from the crystallographic data.

Intermolecular Interactions and Hydrogen Bonding Networks

O-H…O and N-H…O Hydrogen Bonding Motifs

The crystal structure is characterized by strong and extensive hydrogen bonds. The hydroxyl group of the p-hydroxybenzenesulphonate anion acts as a hydrogen bond donor in O-H…O interactions, where the acceptor is an oxygen atom of a neighboring sulphonate group.

Furthermore, the ammonium cation is a key participant in the hydrogen bonding network, forming multiple N-H…O hydrogen bonds. The hydrogen atoms of the NH₄⁺ ion act as donors, while the oxygen atoms of the sulphonate groups of adjacent anions serve as acceptors. These strong electrostatic interactions between the cation and anion are a defining feature of the crystal packing.

Table 2: Key Hydrogen Bond Interactions in this compound

| Donor-H···Acceptor | Description |

| O-H···O | Involves the hydroxyl group and a sulphonate oxygen. |

| N-H···O | Multiple interactions between the ammonium cation and sulphonate oxygens. |

Formation of Intricate Three-Dimensional Networks

The combination of O-H…O and N-H…O hydrogen bonds leads to the formation of an intricate and robust three-dimensional network. The p-hydroxybenzenesulphonate anions are linked together through the O-H…O interactions, creating chains or layers. The ammonium cations then act as crucial linkers between these anionic assemblies via the N-H…O hydrogen bonds. This extensive network of interactions results in a highly stable supramolecular architecture, where each ion is precisely positioned relative to its neighbors.

Crystal Packing and Lattice Organization

Segregation of Hydrophilic and Hydrophobic Domains

A salient feature of the crystal architecture of this compound, as inferred from its methoxy (B1213986) analogue, is the distinct segregation of hydrophilic and hydrophobic domains. nih.gov This separation is a common phenomenon in the crystal structures of amphiphilic molecules and salts, leading to layered or channeled structures.

The hydrophilic regions are composed of the ammonium cations (NH₄⁺) and the highly polar sulphonate groups (–SO₃⁻) of the p-hydroxybenzenesulphonate anions. These regions are characterized by a dense network of N–H···O hydrogen bonds. The ammonium ion acts as a hydrogen bond donor, interacting with the oxygen atoms of the sulphonate group. This extensive hydrogen bonding creates a well-connected two-dimensional structure, forming layers parallel to the (100) plane of the crystal. nih.gov

Influence of Substituents on Crystal Architecture

The nature and position of substituents on the phenyl ring play a crucial role in dictating the crystal packing of benzenesulphonate salts. researchgate.net In this compound, the para-substituted hydroxyl (–OH) and sulphonate (–SO₃⁻) groups are the primary determinants of the supramolecular assembly.

The sulphonate group, with its high charge density and multiple hydrogen bond acceptors (the oxygen atoms), is the primary anchor for the ammonium cations. The para-position of the hydroxyl group places it at the opposite end of the molecule from the sulphonate group. The key difference between the studied 4-methoxy analogue and the requested p-hydroxy compound lies in the hydrogen-bonding capability of the substituent. The methoxy group (–OCH₃) is a hydrogen bond acceptor, whereas the hydroxyl group (–OH) can act as both a hydrogen bond donor and acceptor.

Advanced Crystallographic Techniques and Refinement Methodologies

The elucidation of the crystal structure of compounds like this compound relies on advanced crystallographic techniques and sophisticated refinement methodologies. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement in a crystalline solid. arizona.edubyjus.com

The process begins with the growth of high-quality single crystals, which can be a significant bottleneck. nih.gov Modern crystallization techniques such as microbatch under-oil crystallization and encapsulated nanodroplet crystallization have been developed to handle small amounts of material and improve the success rate for obtaining diffraction-quality crystals of organic salts. arizona.educrystallography.net

Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on an area detector. crystallography.net The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the space group of the crystal.

The subsequent step, structure solution and refinement, involves converting the diffraction data into a three-dimensional model of the electron density. The most common method for refining the crystal structure is the least-squares method, which iteratively adjusts the atomic parameters (positional coordinates and displacement parameters) to minimize the difference between the observed and calculated structure factors. For powder diffraction data, the Rietveld refinement method is a powerful tool for refining the crystal structure.

Spectroscopic Characterization and Computational Studies of Ammonium P Hydroxybenzenesulphonate

Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and structural features of ammonium (B1175870) p-hydroxybenzenesulphonate. The spectra are characterized by the distinct vibrational modes of the ammonium cation (NH₄⁺) and the p-hydroxybenzenesulphonate anion.

The vibrational spectrum of ammonium p-hydroxybenzenesulphonate is interpreted by assigning observed bands to specific molecular motions. The assignments are based on the known frequencies for substituted benzenes, sulphonates, phenols, and the ammonium ion.

The p-hydroxybenzenesulphonate anion exhibits modes related to the benzene (B151609) ring, the hydroxyl group, and the sulphonate group. These include C-H stretching, C-C stretching within the ring, C-O stretching, O-H bending, and various S-O stretching and bending modes. The substitution pattern on the benzene ring (para-substitution) influences the positions and intensities of these bands.

The ammonium and sulphonate groups provide distinct and identifiable signatures in the vibrational spectra.

The ammonium ion (NH₄⁺) , belonging to the Td point group, has four fundamental modes of vibration. The symmetric stretching (ν₁) and asymmetric stretching (ν₃) modes are typically observed in the high-frequency region, while the symmetric bending (ν₂) and asymmetric bending (ν₄) modes appear at lower frequencies. The presence of hydrogen bonding can cause these bands to shift and broaden.

The sulphonate group (-SO₃⁻) is characterized by strong absorption bands corresponding to its stretching and bending vibrations. The asymmetric and symmetric S-O stretching modes are particularly intense in the infrared spectrum. The C-S stretching vibration is also an important diagnostic band.

The following table summarizes the characteristic vibrational frequencies for the key functional groups in this compound, compiled from data on similar compounds. mdpi.comoptica.org

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

| ν(O-H) | Phenolic -OH | ~3200-3600 | ~3200-3600 |

| ν₃(N-H) | Ammonium (NH₄⁺) | ~3190 | ~3194 |

| ν₁(N-H) | Ammonium (NH₄⁺) | ~2982 | ~2954 |

| ν(C-H) | Aromatic Ring | ~3000-3100 | ~3000-3100 |

| ν₂(N-H) | Ammonium (NH₄⁺) | ~1694 | Weak/Absent |

| ν(C=C) | Aromatic Ring | ~1450-1600 | ~1450-1600 |

| ν₄(N-H) | Ammonium (NH₄⁺) | ~1430-1510 | ~1453 |

| νₐₛ(S=O) | Sulphonate (SO₃⁻) | ~1200-1250 | Weak/Absent |

| νₛ(S=O) | Sulphonate (SO₃⁻) | ~1030-1080 | ~1030-1080 |

| ν(C-S) | Sulphonate (C-S) | ~650-750 | ~650-750 |

| δ(S-O) | Sulphonate (SO₃⁻) | ~550-650 | ~550-650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by probing the chemical environment of the hydrogen (¹H) nuclei.

The ¹H NMR spectrum is expected to show two main sets of signals corresponding to the aromatic protons of the p-hydroxybenzenesulphonate anion and the protons of the ammonium cation.

Aromatic Protons: The p-substituted benzene ring gives rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The protons ortho to the electron-donating hydroxyl group are expected to be shielded (appear at a lower chemical shift) compared to the protons ortho to the electron-withdrawing sulphonate group. optica.org

Ammonium Protons: The four equivalent protons of the ammonium ion (NH₄⁺) typically appear as a triplet in the ¹H NMR spectrum. ub.edu This splitting pattern arises from the scalar coupling to the nitrogen-14 (¹⁴N) nucleus, which has a spin (I=1). chemicalbook.com The chemical shift of the ammonium proton signal can be sensitive to the solvent and concentration.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore responsible for UV absorption in this compound is the p-hydroxybenzenesulphonate anion. The ammonium ion itself does not absorb significantly in the 200-800 nm range. aps.orgresearchgate.net

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of a substituted benzene ring, arising from π → π* electronic transitions. Phenol (B47542) and its derivatives typically show two main absorption bands. shimadzu.com For p-hydroxybenzenesulfonic acid, these transitions are observed in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and pH, which affects the protonation state of the phenolic hydroxyl group.

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the molecular structure and properties of this compound, complementing the experimental data. organicchemistrydata.orgcymitquimica.com These computational methods provide insights into the molecule's geometry, electronic structure, and vibrational frequencies.

DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable three-dimensional arrangement of atoms (optimized geometry). researchgate.netresearchgate.net This includes theoretical values for bond lengths, bond angles, and dihedral angles for both the p-hydroxybenzenesulphonate anion and its interaction with the ammonium cation.

Furthermore, these calculations yield information on the electronic structure, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. For the related compound, 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate (B8699630), DFT calculations were performed using the Gaussian '09 program at the B3LYP/6-311++G(d,p) level of theory to optimize the molecular geometry and simulate the vibrational wavenumbers of the fundamental modes. doi.org The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data.

The vibrational assignments for the 4-hydroxybenzenesulfonate anion, as determined from the study of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate, are detailed below. These assignments can be considered representative for the anionic part of this compound.

Table 1: Predicted Vibrational Frequencies and Assignments for the 4-hydroxybenzenesulphonate Anion

Based on data from the computational analysis of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate doi.org

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |

| 3588 | High | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600 | Medium | Aromatic C-C stretch |

| 1495 | Medium | Aromatic C-C stretch |

| 1260 | High | S=O asymmetric stretch |

| 1175 | High | C-O stretch |

| 1125 | High | S=O symmetric stretch |

| 1035 | Medium | In-plane C-H bend |

| 840 | High | Out-of-plane C-H bend |

| 690 | Medium | C-S stretch |

The ammonium ion (NH₄⁺) also exhibits characteristic vibrational modes. These include symmetric and asymmetric stretching vibrations (ν₁ and ν₃) typically observed in the 3040-3300 cm⁻¹ region, and bending vibrations (ν₂ and ν₄) around 1400-1700 cm⁻¹. In the context of this compound, these vibrational modes would be influenced by hydrogen bonding interactions with the sulfonate group of the anion.

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its ability to undergo charge transfer.

For the 4-hydroxybenzenesulfonate anion, computational studies on related compounds reveal the distribution and energies of these frontier orbitals. In the case of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate, the HOMO and LUMO are localized on different parts of the molecule, with the HOMO primarily residing on the 4-hydroxybenzenesulfonate anion and the LUMO on the 2-amino-3-nitropyridinium cation. doi.org This indicates a charge transfer interaction from the anion to the cation.

For the isolated this compound, it is expected that the HOMO would be predominantly localized on the electron-rich p-hydroxybenzenesulphonate anion, specifically on the phenolic oxygen and the aromatic ring. The LUMO is likely to be associated with the antibonding orbitals of the benzene ring. The ammonium cation, being a simple, closed-shell species, would have a very low-lying HOMO and a high-energy LUMO, making it less likely to be directly involved in the frontier molecular orbitals of the entire salt.

The calculated HOMO-LUMO energy gap for the 4-hydroxybenzenesulfonate anion in the related compound is significant, suggesting a high degree of stability for this anionic species. doi.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov

Table 2: Calculated Molecular Orbital Properties for a Related System

Based on data from the computational analysis of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate doi.org

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.31 |

Research Applications and Functional Materials Development

Utilization in Organic Synthesis as a Reagent

While the p-hydroxybenzenesulphonate moiety is a critical component in the architecture of catalysts and supramolecular hosts, its direct application as a standalone reagent in common organic transformations is not widely documented in scientific literature. Instead, its utility in synthesis is primarily as a precursor or a structural component for more complex functional molecules. The sulfonic acid group, for instance, is a key functional group in a variety of acid catalysts used in organic reactions. researchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules bound by non-covalent interactions, is a field where the p-hydroxybenzenesulphonate unit plays a significant role. thno.orgmdpi.com These systems, often described in terms of "host-guest" interactions, involve a larger host molecule recognizing and binding to a smaller guest molecule. mdpi.comencyclopedia.pub The formation of these complexes is driven by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. thno.orgnih.gov

A prominent application of the p-hydroxybenzenesulphonate unit is in the construction of water-soluble macrocyclic hosts known as p-sulfonatocalixarenes. nih.gov These are molecules made of 4-hydroxybenzenesulfonate (B8699630) units linked by methylene (B1212753) bridges, forming a cavity-like structure. nih.gov A key feature of these hosts is their remarkable ability to form stable inclusion complexes with a variety of neutral and cationic guest molecules in aqueous solutions. nih.gov

The binding mechanism involves the encapsulation of the guest molecule within the hydrophobic cavity of the calixarene (B151959) host. The interaction between quaternary ammonium (B1175870) cations and sulfonate anions, for example, is stabilized by a set of directional hydrogen bonds rather than purely non-directional ionic forces. unina.it This precise molecular recognition allows for the creation of highly ordered assemblies. A notable example is the formation of supramolecular vesicles through the complexation of p-sulfonatocalix researchgate.netarene with the organic cation paraquat. nih.gov The principles of inclusion complex formation are broadly applicable, with similar host-guest systems, such as those involving cyclodextrins, being extensively studied to encapsulate guest molecules, thereby enhancing their stability and solubility. oatext.comnih.gov

Supramolecular amphiphiles are molecules with distinct hydrophilic (water-loving) and hydrophobic (water-fearing) parts that are linked by non-covalent bonds. researchgate.net This structure allows them to self-assemble in solution, forming structures like micelles and vesicles. nih.gov

The p-sulfonatocalixarene framework, derived from 4-hydroxybenzenesulfonate units, provides a versatile platform for designing such surfactants. nih.gov By attaching hydrophobic alkyl chains to the phenolic oxygen atoms of the p-sulfonatocalixarene macrocycle, researchers can create powerful amphiphilic molecules. nih.gov These supramolecular surfactants often exhibit improved performance compared to their single-molecule counterparts and retain the host-guest recognition capabilities of the parent calixarene. nih.gov The self-assembly process of these non-covalently linked amphiphiles can be controlled by external stimuli, making them promising for applications in smart materials and delivery systems. nih.govrsc.org

Table 1: Supramolecular Systems Based on p-Hydroxybenzenesulphonate Derivatives

| Host System | Guest Molecule | Type of Assembly | Key Feature | Source(s) |

|---|---|---|---|---|

| p-Sulfonatocalix[n]arenes | Organic Cations, Neutral Species | Inclusion Complex | Water-soluble host with a hydrophobic cavity for guest binding. | nih.gov |

| p-Sulfonatocalix researchgate.netarene | Paraquat | Supramolecular Vesicle | Forms binary nanovesicles based on host-guest recognition. | nih.gov |

| Alkyl-modified p-Sulfonatocalixarenes | N/A | Micelles, Vesicles | Acts as a supramolecular surfactant with tunable properties. | nih.gov |

Catalytic Applications and Mechanistic Insights

The sulfonic acid group inherent in the p-hydroxybenzenesulphonate structure is a well-known catalytic moiety. This functionality has been leveraged to develop both heterogeneous and homogeneous catalytic systems.

Sulfonic acid groups supported on various materials, such as silica (B1680970) or polymers, are effective solid acid catalysts. researchgate.net These catalysts demonstrate activity in a range of organic transformations, including Friedel-Crafts acylation reactions and the ring-opening of epoxides. researchgate.net The acidic strength and catalytic performance can be tuned based on the support material and the structure of the sulfonic acid tether. researchgate.net While these examples highlight the general catalytic utility of the arylsulfonic acid group, they provide a basis for the potential catalytic applications of materials derived from ammonium p-hydroxybenzenesulphonate.

A significant area of research is the incorporation of the sulfonate group into complex chiral ligands for asymmetric catalysis. The goal is to create catalysts that can be easily recovered and reused, which is both economically and environmentally beneficial. nih.gov One successful strategy involves attaching an ionic moiety, such as a quaternary ammonium group, to a chiral ligand like (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). nih.gov

This modification renders the catalyst soluble in ionic liquids but insoluble in the reaction product's extraction solvent. nih.gov This allows the catalyst to be retained in the ionic liquid phase and reused for multiple cycles with good catalytic ability and recyclability. nih.gov This concept of integrating sulfonated chiral ligands with ionic liquids provides a green and efficient approach for important reactions like the asymmetric hydrogenation of ketones and β-keto esters. nih.govnih.gov

Table 2: Overview of Catalytic Applications Involving the Sulfonate Moiety

| Catalyst Type | Organic Transformation | Key Finding | Source(s) |

|---|---|---|---|

| Supported Phenyl Sulfonic Acids | Friedel-Crafts Acylation, Ring Opening | Acts as a solid acid catalyst with tunable surface acidity. | researchgate.net |

| Chiral TsDPEN derivative with Quaternary Ammonium Group | Asymmetric Transfer Hydrogenation | Enables catalyst recycling through use in an ionic liquid medium. | nih.gov |

| Chiral Phosphine-functionalized Polyether Ionic Liquids | Asymmetric Hydrogenation of β-keto esters | Sulfonated chiral ligands integrated into ionic liquids allow for efficient catalyst recovery. | nih.gov |

Development of Advanced Optical Materials

The exploration of new materials with significant nonlinear optical (NLO) properties is crucial for the advancement of photonic and optoelectronic technologies. Organic materials, in particular, have garnered attention due to their large second and third-order nonlinearities, rapid response times, and the flexibility of molecular engineering to optimize their optical characteristics. In this context, salts of p-hydroxybenzenesulphonic acid are of interest. While direct research on the nonlinear optical properties of this compound is not extensively available in publicly accessible literature, studies on closely related compounds provide valuable insights into the potential of the p-hydroxybenzenesulphonate anion in forming NLO-active materials.

This article will focus on the potential optical properties of this compound by drawing parallels with a well-characterized analogue, 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate. This related compound, which shares the same anionic component, has been the subject of detailed investigations into its nonlinear optical properties and structure-property relationships, offering a predictive framework for the subject compound.

Nonlinear Optical Properties

Nonlinear optics is the study of the interaction of intense light with matter, leading to a variety of phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG), which are essential for applications like frequency conversion, optical switching, and data storage. The efficiency of these processes is determined by the material's hyperpolarizability (at the molecular level) and nonlinear optical susceptibility (at the macroscopic level).

In a study of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate, the presence of significant nonlinear optical properties was confirmed through theoretical calculations based on Density Functional Theory (DFT). doi.org The analysis revealed that the interaction between the electron-donating amino group and the electron-accepting nitro group in the 2-amino-3-nitropyridinium cation, facilitated by the p-hydroxybenzenesulphonate anion, leads to an enhanced second-order polarizability. This intramolecular charge transfer is a key mechanism for high SHG efficiency in such molecular systems. doi.org

The investigation into the nonlinear optical properties of materials like 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate often involves the Z-scan technique to determine the third-order nonlinear optical susceptibility. For instance, studies on a related compound, Ammonium 3-carboxy-4-hydroxy benzenesulfonate (B1194179) monohydrate, utilized this method with a He-Ne laser source to quantify its third-order NLO susceptibility. nih.gov Such measurements are critical for assessing a material's potential for applications in optical limiting and all-optical switching.

Table 1: Calculated Optical Properties of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate

| Property | Value | Unit |

| Dipole Moment (μ) | 1.44 | Debye |

| Average Polarizability (α) | 2.68 x 10⁻²³ | esu |

| First Order Hyperpolarizability (β) | 2.19 x 10⁻³⁰ | esu |

Note: The data presented in this table is for 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate and is used here as an illustrative example of the potential properties of a salt containing the p-hydroxybenzenesulphonate anion.

Structure-Property Relationships for Optical Applications

The relationship between the crystal structure of a material and its optical properties is fundamental to the design of new functional materials. In the case of organic NLO crystals, the arrangement of molecules in the crystal lattice is as crucial as the molecular hyperpolarizability itself.

The key structural features that influence the optical properties include:

Intramolecular Charge Transfer: The presence of strong electron donor and acceptor groups within the cation leads to a large molecular hyperpolarizability. doi.org

Hydrogen Bonding: Extensive hydrogen bonding networks between the cation and the p-hydroxybenzenesulphonate anion help to align the molecules in a non-centrosymmetric fashion, which is essential for achieving a large macroscopic SHG response. The N-H...O hydrogen bonds are particularly significant in this respect. doi.org

Crystal Packing: The orientation of the chromophores in the unit cell determines the constructive or destructive addition of the molecular hyperpolarizabilities. An optimal parallel alignment of the charge transfer axes of the molecules can lead to a significant enhancement of the macroscopic NLO susceptibility.

The study of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate highlights that the 4-hydroxybenzenesulphonic acid can act as a strong anionic connector, facilitating the formation of a non-centrosymmetric crystal structure when combined with a suitable organic cation. doi.org This suggests that this compound, if crystallized in a non-centrosymmetric space group, could also exhibit interesting nonlinear optical properties.

Table 2: Crystallographic Data for 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 9.08 |

| b (Å) | 13.52 |

| c (Å) | 10.93 |

| α (°) | 90.00 |

| β (°) | 94.04 |

| γ (°) | 90.00 |

Note: The data presented in this table is for 2-Amino-3-nitropyridinium 4-hydroxybenzenesulphonate and is used here to illustrate the type of crystal structure that can be conducive to nonlinear optical properties in salts of p-hydroxybenzenesulphonic acid.

Environmental Research Considerations and Degradation Pathways

Environmental Fate and Distribution in Aquatic Systems

The environmental fate of Ammonium (B1175870) p-hydroxybenzenesulphonate is largely dictated by the properties of its dissociated ions in water. The p-hydroxybenzenesulphonate anion is highly soluble in water, which suggests it will be mobile in aquatic environments and may leach through soil. nih.govsolubilityofthings.com Its production and use, particularly as an additive in electroplating baths, could lead to its release into the environment. nih.gov

The ammonium cation's fate in aquatic systems is complex and influenced by pH and temperature. In water, an equilibrium exists between the ammonium ion (NH₄⁺) and unionized ammonia (B1221849) (NH₃). youtube.com Higher pH and temperature shift the equilibrium towards the more toxic unionized ammonia, which can readily pass through the biological membranes of aquatic organisms. youtube.com The presence of sea salts can also influence the behavior of ammonium in sediments, potentially increasing its release into the water column by affecting ion exchange processes. scispace.com

Ammonia is a recognized aquatic pollutant due to its toxicity to fish and other organisms, even at low concentrations. aquaread.comnih.gov It can lead to a variety of adverse effects, including altered tissue development, metabolic changes, and damage to gills, eyes, and skin. aquaread.com Furthermore, as a nitrogen source, ammonia can contribute to eutrophication, the over-enrichment of water bodies with nutrients, leading to excessive algal growth and subsequent oxygen depletion. youtube.com

Table 1: Acute Toxicity of Ammonium Salts to Aquatic Life

| Compound | Organism | 24h-LC50 (mg/L) | Toxicity Class |

| Ammonium sulfate | Water flea (Daphnia) | 469.894 | Slightly toxic |

| Ammonium chloride | Water flea (Daphnia) | 546.720 | Slightly toxic |

Source: Adapted from research on the acute toxicity of ammonium salts. researchgate.net

Biodegradation Pathways of Sulfonate Compounds

The biodegradation of sulfonated aromatic compounds, such as p-hydroxybenzenesulphonate, is a key process in their environmental removal. While some sulfonated compounds are known for their persistence, studies have shown that p-hydroxybenzenesulphonate can be biodegraded under aerobic conditions. nih.gov For instance, using a soil inoculum, complete biodegradation of this compound was observed over a period of 32 days. nih.gov In an unacclimated activated sludge system, the biodegradation process was slower, requiring 190-195 hours for completion. nih.gov

The general biodegradation pathway for linear alkylbenzene sulfonates (LAS), a related class of sulfonated compounds, involves the initial oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. nih.gov For p-hydroxybenzenesulphonate, a proposed degradation pathway involves the initial enzymatic attack on the aromatic ring, facilitated by the hydroxyl group, leading to ring cleavage and subsequent desulfonation. The ultimate biodegradation products are expected to be carbon dioxide, water, and sulfate. nih.gov

Photodegradation Studies in Environmental Contexts

Photodegradation represents another important environmental sink for organic pollutants like p-hydroxybenzenesulphonate. Studies have investigated the photocatalytic degradation of phenol-4-sulfonic acid (an alternative name for p-hydroxybenzenesulphonate) using advanced oxidation processes (AOPs). researchgate.netnaun.org These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that can effectively break down the organic molecule.

One study demonstrated the photocatalytic degradation of p-hydroxybenzenesulphonate in the presence of a titanium dioxide (TiO₂) catalyst and artificial UV radiation. researchgate.net The rate of degradation was found to be influenced by factors such as catalyst loading, pH, and the presence of other ions. researchgate.net Another study compared the effectiveness of different AOPs, including UV/H₂O₂ and the photo-Fenton process (UV/H₂O₂/Fe²⁺), for the degradation of phenol (B47542) sulfonic acid. naun.org The photo-Fenton process was found to be particularly effective, achieving over 80% degradation within 5 minutes under optimal conditions. naun.org The degradation efficiency of these processes is highly dependent on parameters like pH and the concentration of hydrogen peroxide and iron catalysts. naun.org

Table 2: Photodegradation of Phenol Sulfonic Acid using Advanced Oxidation Processes

| Process | Conditions | Degradation Efficiency | Reference |

| UV/TiO₂ | pH 4.5, varying catalyst load | Degradation observed, rate dependent on conditions | researchgate.net |

| UV/H₂O₂ | pH 3, 4 mmol/L H₂O₂ | ~67.5% degradation in 5 min | naun.org |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | pH 3, 4 mmol/L H₂O₂, optimal Fe(II) | >80% degradation in 5 min | naun.org |

Mitigation Strategies and Sustainable Practices in Research

Given the potential environmental impacts of ammonium p-hydroxybenzenesulphonate, several mitigation strategies and sustainable practices are relevant. These strategies primarily focus on preventing the release of the compound into the environment and treating contaminated water.

For industrial applications, implementing closed-loop systems and optimizing processes to reduce the consumption of p-hydroxybenzenesulphonate-containing solutions can minimize waste generation. chemicalbook.com At the end of the product lifecycle, proper disposal and waste management are crucial to prevent environmental contamination.

In cases where water is contaminated with sulfonate compounds, advanced oxidation processes, as discussed in the photodegradation section, offer a promising treatment technology. researchgate.netnaun.org Additionally, coagulation has been explored for the removal of some sulfonated compounds like perfluorooctane (B1214571) sulfonate (PFOS), with enhanced coagulation at higher coagulant dosages and lower pH showing better removal efficiency. nih.gov While not directly studied for p-hydroxybenzenesulphonate, this approach could be investigated.

For the ammonium component, conventional wastewater treatment processes, such as nitrification and denitrification, are effective at removing ammonia from water. Maintaining appropriate pH levels in receiving waters is also critical to minimize the toxicity of ammonia to aquatic life. youtube.com

Sustainable research practices include the development of greener alternatives to sulfonated compounds and the design of more efficient and environmentally friendly degradation and remediation technologies. This includes research into more robust and water-tolerant catalysts for esterification reactions, which could reduce the need for certain sulfonic acid catalysts. epa.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ammonium p-hydroxybenzenesulphonate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonation of p-hydroxybenzoic acid followed by neutralization with ammonium hydroxide. Key steps include controlled temperature during sulfonation (40–60°C) to avoid side reactions and precise pH adjustment (pH 7–8) during neutralization .

- Purity Optimization : Recrystallization from aqueous ethanol (70% v/v) is recommended. Purity can be verified using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Residual solvents should be quantified via gas chromatography (GC) .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Structural Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate groups (SO₃⁻ asymmetric stretching at 1180–1200 cm⁻¹) and ammonium ions (NH₄⁺ bending at 1400–1450 cm⁻¹). X-ray diffraction (XRD) can determine crystallinity .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition stages: initial water loss (50–150°C), followed by sulfonate decomposition (>250°C). Differential scanning calorimetry (DSC) can identify phase transitions .

Q. What are the solubility profiles of this compound in common solvents, and how does pH affect its stability?

- Solubility : Highly soluble in water (>200 g/L at 25°C), moderately soluble in methanol (≈50 g/L), and insoluble in non-polar solvents like hexane. Solubility in water decreases with increasing ionic strength .

- pH Stability : Stable in neutral to slightly alkaline conditions (pH 6–9). Acidic environments (pH < 4) may protonate the sulfonate group, reducing solubility. Alkaline conditions (pH > 10) risk ammonium decomposition to ammonia .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in organic reactions?

- Experimental Design : Conduct controlled studies with standardized reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Use kinetic modeling to differentiate between catalyst-dependent and side reactions.

- Data Analysis : Compare turnover numbers (TON) and activation energies across studies. Conflicting results may arise from impurities (e.g., residual sulfonic acid) or variations in substrate purity. Validate findings using nuclear magnetic resonance (NMR) to track reaction intermediates .

Q. What advanced techniques are suitable for studying the compound’s interaction with metal ions in coordination chemistry?

- Methodology : Employ isothermal titration calorimetry (ITC) to quantify binding constants with transition metals (e.g., Cu²⁺, Fe³⁺). Pair with X-ray absorption spectroscopy (XAS) to elucidate coordination geometry.

- Case Study : For Cu²⁺ complexes, electron paramagnetic resonance (EPR) can reveal ligand-field splitting parameters, while cyclic voltammetry (CV) assesses redox behavior .

Q. How does this compound’s stability under UV irradiation impact its applicability in photochemical studies?

- Stability Testing : Expose the compound to UV light (254 nm) in aqueous solution and monitor degradation via UV-Vis spectroscopy (absorbance loss at 210 nm). Compare with dark controls.

- Mitigation Strategies : Add UV stabilizers (e.g., 0.1% w/v ascorbic acid) or use amber glassware. For photostable applications, consider derivatization (e.g., aryl substitution) to enhance resistance .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies involving this compound?

- Data Modeling : Fit dose-response curves using nonlinear regression (e.g., Hill equation). Account for heteroscedasticity via weighted least squares.

- Validation : Perform bootstrap resampling (≥1000 iterations) to estimate confidence intervals for EC₅₀ values. Use ANOVA to compare toxicity across cell lines or organisms .

Methodological Guidelines

- Safety Protocols : Handle in a fume hood to avoid ammonia vapor exposure. Use nitrile gloves and eye protection. Store in airtight containers away from acids .

- Data Reproducibility : Document raw data (e.g., NMR spectra, HPLC chromatograms) in appendices. Use standardized units (e.g., mM for concentration, °C for temperature) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for chemical data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.